DH 97
Overview
Description
It has a pKi value of 8.03 for the human MT2 receptor, displaying significant selectivity over the MT1 receptor and the melatonin-related orphan receptor GPR50 . This compound is primarily used in scientific research to study the physiological and pharmacological roles of melatonin receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DH 97 involves the acylation of 2-benzyltryptamine with pentanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
DH 97 primarily undergoes substitution reactions due to the presence of the amide functional group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include acyl chlorides and bases such as triethylamine.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
DH 97 is extensively used in scientific research to study the roles of melatonin receptors in various physiological processes. Its applications include:
Mechanism of Action
DH 97 exerts its effects by selectively binding to the MT2 melatonin receptor, thereby blocking the action of melatonin. This inhibition prevents melatonin from exerting its physiological effects, such as regulating sleep-wake cycles and modulating circadian rhythms. The molecular targets involved include the MT2 receptor, and the pathways affected are those related to melatonin signaling .
Comparison with Similar Compounds
Similar Compounds
Luzindole: Another melatonin receptor antagonist, but less selective for MT2 compared to DH 97.
4-Phenyl-2-propionamidotetralin: A selective MT2 receptor agonist, used to study the opposite effects of this compound.
Uniqueness of this compound
This compound is unique due to its high selectivity for the MT2 receptor over the MT1 receptor and GPR50. This selectivity makes it a valuable tool for studying the specific roles of MT2 receptors without interference from other melatonin-related receptors .
Properties
IUPAC Name |
N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-2-3-13-22(25)23-15-14-19-18-11-7-8-12-20(18)24-21(19)16-17-9-5-4-6-10-17/h4-12,24H,2-3,13-16H2,1H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOIPCLEKCEANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392749 | |
Record name | DH97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343263-95-6 | |
Record name | DH97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.